molecular formula C12H12N4O2 B1396475 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1296172-33-2

3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Numéro de catalogue: B1396475
Numéro CAS: 1296172-33-2
Poids moléculaire: 244.25 g/mol
Clé InChI: BTIWWQLQHOVKAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of the compound 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to target various kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and differentiation .

Mode of Action

The exact mode of action of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31It can be inferred from similar compounds that they may interact with their targets (kinases) by binding to the active site, thereby inhibiting the kinase activity . This inhibition can lead to changes in the cellular processes regulated by these kinases .

Biochemical Pathways

The specific biochemical pathways affected by 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Kinase inhibitors, like this compound, generally affect pathways related to cell growth and division . By inhibiting kinase activity, these compounds can disrupt these pathways, leading to downstream effects such as cell cycle arrest .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to exhibit desired efficacies in in vivo studies , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .

Analyse Biochimique

Biochemical Properties

3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . By binding to the active site of PKB, this compound prevents the phosphorylation of downstream targets, thereby modulating various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects the PI3K-Akt-mTOR pathway, which is critical for cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in cell survival and proliferation, such as GSK3β, FKHRL1, and mTOR. Furthermore, this compound may also influence gene expression by modulating transcription factors downstream of PKB.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of PKB activity . Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as serum albumin may influence the compound’s distribution and accumulation in tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical reactions.

Activité Biologique

The compound 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a member of the pyrrolopyrimidine family, known for its diverse biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, selectivity against various kinases, and potential therapeutic applications.

  • Molecular Formula: C₁₁H₁₃N₅O₂
  • Molecular Weight: 233.25 g/mol
  • CAS Number: 952518-97-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has shown significant selectivity for the PKB (Protein Kinase B) pathway, which is crucial in regulating cell growth and survival.

Key Findings:

  • Inhibition of PKB : The compound exhibits a 28-fold selectivity for PKB compared to PKA (Protein Kinase A), indicating its potential as a targeted therapeutic agent in cancers where PKB is overactive .
  • Cell Cycle Modulation : In vitro studies demonstrated that treatment with this compound resulted in the accumulation of cancer cells in the SubG1 phase, suggesting induction of apoptosis .
  • Impact on Cell Motility : Observations revealed a significant reduction in the motility of treated HeLa cells, which is associated with decreased metastatic potential .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Description
PKB Inhibition 28-fold selective inhibition compared to PKA; effective at nanomolar concentrations .
Antitumor Activity Induces apoptosis in HeLa and CT26 cell lines; reduces cell motility significantly .
In Vivo Efficacy Demonstrated inhibition of tumor growth in Balb/C mice models when administered at tolerable doses .
Cell Cycle Effects Induces accumulation of cells in SubG1 phase, indicating potential for triggering apoptosis .

Case Studies

In a notable study involving various pyrrolopyrimidine derivatives, researchers evaluated the efficacy of this compound against human tumor xenografts in nude mice. Results indicated that the compound effectively inhibited tumor growth at doses that did not exhibit significant toxicity, highlighting its therapeutic potential in cancer treatment.

Applications De Recherche Scientifique

Biological Activities

1. JAK1 Inhibition
Recent studies have identified this compound as a potent inhibitor of Janus kinase 1 (JAK1), a target for various inflammatory and autoimmune diseases. A derivative exhibiting an IC50 value of 8.5 nM against JAK1 was developed, demonstrating selectivity over JAK2 with a selectivity index of 48. This selectivity indicates its potential for treating conditions like rheumatoid arthritis and psoriasis without the off-target effects associated with less selective inhibitors .

2. Anticancer Properties
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The structural modifications on the pyrrolo scaffold enhance its interaction with specific molecular targets involved in tumor growth and metastasis. Studies have reported promising results in preclinical models for cancers such as breast and lung cancer, suggesting further exploration in clinical trials is warranted .

3. Neuropharmacological Effects
The compound's structure suggests potential applications in neuropharmacology, particularly as a treatment for neurodegenerative diseases. Compounds with similar structures have been noted for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Characterization

The synthesis of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multi-step organic reactions that modify the pyrrolo framework to enhance its pharmacological properties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Study Objective Findings
Study on JAK1 Selective InhibitorsEvaluate the efficacy of pyrrolo derivativesIdentified lead compound with IC50 = 8.5 nM against JAK1; promising for autoimmune disease treatment .
Anticancer Activity AssessmentInvestigate cytotoxic effects on cancer cell linesDemonstrated significant apoptosis induction in breast cancer cells; potential for further development .
Neuroprotective EffectsAssess impact on neuronal survival in vitroShowed protective effects against oxidative stress-induced cell death; implications for neurodegenerative diseases .

Propriétés

IUPAC Name

3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(18)9-8-3-6(8)4-16(9)11-7-1-2-13-10(7)14-5-15-11/h1-2,5-6,8-9H,3-4H2,(H,17,18)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWWQLQHOVKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C3=NC=NC4=C3C=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.